Sulforhodamine Q 5-Acid Fluoride: Chemical Architecture, Bioconjugation Mechanics, and Advanced Applications
Sulforhodamine Q 5-Acid Fluoride: Chemical Architecture, Bioconjugation Mechanics, and Advanced Applications
Executive Summary
Sulforhodamine Q 5-acid fluoride (SQ5-AF) is a highly specialized, amine-reactive fluorescent probe utilized across advanced bioconjugation workflows and radiation material sciences. Characterized by its robust rhodamine core and an exceptionally stable acid fluoride reactive group, SQ5-AF enables the precise labeling of complex biomolecules—such as amphiphilic bacterial cell wall components—without the rapid hydrolytic degradation typically associated with acid chlorides. This whitepaper dissects the chemical properties of SQ5-AF, details field-proven, self-validating protocols for bioconjugation, and explores its secondary utility as a photon-absorbing stabilizer in radiation dosimetry.
Chemical Architecture & Reactivity Profile
The utility of SQ5-AF is rooted in the specific causality of its molecular design. While N-hydroxysuccinimide (NHS) esters are the standard for amine labeling, they often struggle with sterically hindered primary amines. Conversely, sulfonyl chlorides and acid chlorides are highly reactive but suffer from rapid hydrolysis in ambient moisture or partially aqueous buffers.
The acid fluoride (-COF) moiety provides a "Goldilocks" reactivity profile. The high bond dissociation energy of the C-F bond renders the molecule remarkably resistant to spontaneous hydrolysis in aqueous environments. However, the extreme electronegativity of the fluorine atom creates a highly electrophilic carbonyl carbon, driving rapid nucleophilic acyl substitution when exposed to primary aliphatic amines (1[1]).
Table 1: Physicochemical Properties of SQ5-AF
| Property | Value | Chemical Causality / Significance |
| Chemical Name | Sulforhodamine Q 5-acid fluoride | Rhodamine derivative yielding high quantum yield. |
| CAS Number | 130689-24-6 | Unique registry identifier for the 5-isomer[1]. |
| Molecular Formula | C₂₇H₂₇FN₂O₇S₂ | Defines the exact atomic composition and mass (2[2]). |
| Reactive Group | Acid Fluoride (-COF) | Resists hydrolysis while maintaining high electrophilicity. |
| Target Functional Group | Primary Amines (-NH₂) | Forms a highly stable, irreversible amide bond. |
| Excitation / Emission | ~560 nm / ~620 nm | Red-shifted fluorescence avoids cellular autofluorescence[3]. |
Bioconjugation Mechanics: The LTA-TLR2 Paradigm
One of the most rigorous applications of SQ5-AF is the fluorescent labeling of Lipoteichoic Acid (LTA) . LTA is an amphiphilic glycolipid anchored in the cell wall of Gram-positive bacteria (e.g., Staphylococcus aureus) and is the primary inducer of inflammatory responses via Toll-like Receptor 2 (TLR2) (3[3]).
Because LTA forms complex micelles in solution, labeling it requires a carefully optimized, self-validating protocol to ensure the biological activity of the LTA is not destroyed by over-labeling or solvent toxicity.
Fig 1: Bioconjugation of SQ5-AF to primary amines via nucleophilic acyl substitution.
Experimental Protocol: Self-Validating LTA Labeling Workflow
This methodology guarantees that the conjugate remains biologically active while strictly ruling out false-positive signaling artifacts.
Step 1: Solubilization & Activation
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Action: Combine 3 mg of S. aureus LTA with 4.5 mg of SQ5-AF in 2.5 mL of Dimethylsulfoxide (DMSO) and 25 μL of trimethylamine[3].
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Causality: DMSO acts as an aprotic solvent, completely preventing the premature hydrolysis of the acid fluoride group. Trimethylamine serves as a non-nucleophilic base; it deprotonates the primary amines on the LTA backbone to maximize their nucleophilicity without competing with the dye for the reaction site.
Step 2: Micellar Disruption
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Action: Sonicate the mixture for 10 minutes, followed by shaking overnight at 37°C[3].
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Causality: LTA's amphiphilic nature causes it to form tight micelles, burying reactive amine sites. Sonication provides the mechanical energy required to temporarily disrupt these micelles, ensuring uniform dye distribution.
Step 3: Ultrafiltration
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Action: Spin the mixture at 7,000 x g for 90 minutes at room temperature in a pyrogen-free 3 kDa cut-off centrifugal filter. Repeat four times[3].
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Causality: Removes all unreacted SQ5-AF dye (MW ~590 g/mol ). This ensures that all subsequent fluorescence detected in cellular assays is strictly derived from the LTA-conjugate, eliminating background noise.
Step 4: System Validation (Critical Trustworthiness Step)
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Action: Measure the fluorescence (560 nm/620 nm) per phosphate content to confirm a labeling efficiency of ~1 molecule of dye per LTA[3]. Subsequently, perform a Limulus amoebocyte lysate (LAL) assay.
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Causality: An LAL assay must yield an endotoxin contamination of <0.1 pg/μg. Because TLRs are highly sensitive, even trace Gram-negative LPS (endotoxin) contamination could trigger TLR4, confounding the results. Validating the absence of LPS ensures that any observed NF-κB activation is definitively caused by the LTA-TLR2 interaction[3].
Table 2: Quantitative Labeling Parameters
| Parameter | Value / Condition | Experimental Purpose |
| LTA Target | 3 mg | Primary biomolecule for receptor tracking. |
| SQ5-AF Dye | 4.5 mg | Molar excess to drive conjugation kinetics. |
| Solvent Matrix | 2.5 mL DMSO | Aprotic environment to protect the acid fluoride. |
| Base Catalyst | 25 μL Trimethylamine | Deprotonates target amines; non-nucleophilic. |
| Labeling Ratio | ~1 dye per LTA | Prevents steric hindrance of the TLR2 binding domain. |
| Endotoxin Limit | <0.1 pg/μg | Prevents false-positive TLR4 signaling cascades. |
Cellular Trafficking & Endosomal Signaling
Once successfully synthesized and validated, SQ5-labeled LTA is utilized to map the spatial dynamics of immune activation. Research utilizing this conjugate has demonstrated that TLR2 does not merely signal from the cell surface. Instead, LTA is internalized, and TLR2 continues to signal from within early endosomes and lysosomes, aided by coreceptors CD14 and CD36 (3[3]).
Fig 2: Endosomal signaling cascade initiated by SQ5-labeled LTA binding to TLR2 and coreceptors.
Material Science Applications: Radiation Dosimetry
Beyond molecular biology, SQ5-AF possesses unique photophysical properties that make it highly valuable in the development of Self-Indicating Radiation Alert Dosimeters (SIRAD). These dosimeters rely on diacetylene monomers that polymerize and change color (e.g., colorless to blue) instantly upon exposure to high-energy ionizing radiation (X-rays, gamma rays, neutrons) (4[4]).
The Causality of SQ5-AF in Dosimeters: A critical flaw in diacetylene dosimeters is their susceptibility to ambient ultraviolet (UV) light, which can cause false-positive background polymerization, ruining the shelf life of the device. SQ5-AF is integrated into the protective coating of the dosimeter as a highly efficient fluorescent UV absorber. It captures high-energy ambient UV photons and safely emits them as longer-wavelength, non-ionizing red light, thereby shielding the radiation-sensitive element while allowing legitimate ionizing radiation to pass through and register a dose[4].
Table 3: Diacetylene Dosimeter Sensitivity Parameters
| Radiation Source | Energy Level | Minimum Detectable Dose | Visual Transition |
| X-ray | 10 MeV | 25 rads | Colorless to Blue |
| Gamma Ray | 1.25 MeV | 25 rads | Colorless to Blue |
| Electrons | 9 MeV | 10 rads | Colorless to Blue |
| Fast Neutrons | 20 MeV | 25 rads | Colorless to Light Blue |
(Data derived from SIRAD testing protocols utilizing protective fluorescent absorbers[4])
References
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Title: Sulforhodamine B 5-acid fluoride / Sulforhodamine Q 5-acid fluoride — Chemical Substance Information | Source: NextSDS | URL: 1
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Title: SULFORHODAMINE Q 5-ACID FLUORIDE molecular structure | Source: NextSDS | URL: 2
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Title: Cellular trafficking of lipoteichoic acid and Toll-like receptor 2 in relation to signaling; role of CD14 and CD36 | Source: NIH / PMC | URL: 3
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Title: US20060145091A1 - Self indicating radiation alert dosimeter | Source: Google Patents | URL: 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. Cellular trafficking of lipoteichoic acid and Toll-like receptor 2 in relation to signaling; role of CD14 and CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060145091A1 - Self indicating radiation alert dosimeter - Google Patents [patents.google.com]
